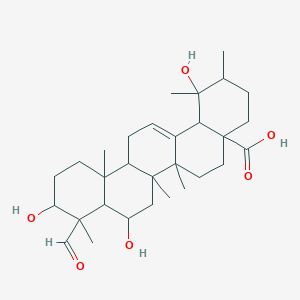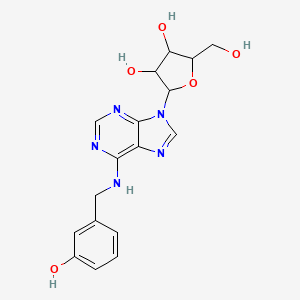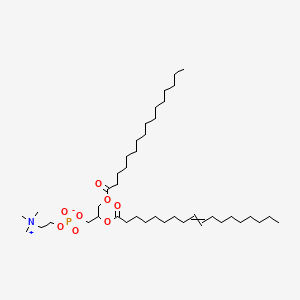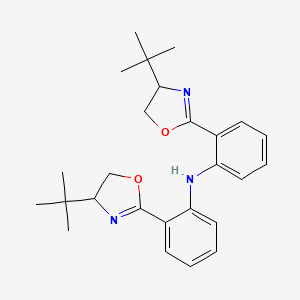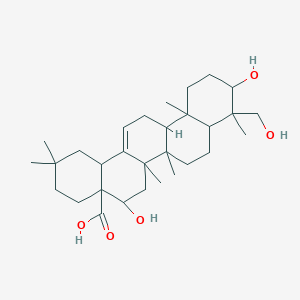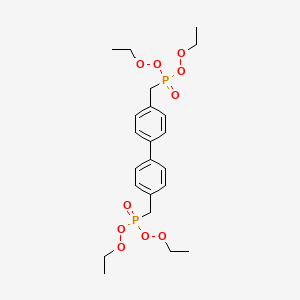
4,4'-Bis(diethoxyphosphonomethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(diethoxyphosphonomethyl)biphenyl is an organic compound with the molecular formula C22H32O6P2. It is a white to almost white powder or crystalline solid. This compound is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl typically involves the reaction of 4,4’-bis(bromomethyl)biphenyl with triethyl phosphite. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires heating to around 150°C for approximately 12 hours. The reaction proceeds as follows:
4,4’-bis(bromomethyl)biphenyl+2(C2H5O)3P→4,4’-Bis(diethoxyphosphonomethyl)biphenyl+2C2H5Br
Industrial Production Methods
Industrial production of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(diethoxyphosphonomethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The diethoxyphosphonomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium hydride.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(diethoxyphosphonomethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphonate derivatives and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl involves its interaction with molecular targets through its phosphonate groups. These groups can form strong bonds with metal ions and other electrophilic centers, making the compound useful in catalysis and coordination chemistry. The pathways involved include:
Coordination with metal ions: The phosphonate groups can chelate metal ions, facilitating various catalytic processes.
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(diethylphosphonomethyl)biphenyl
- 4,4’-Bis(dimethoxyphosphonomethyl)biphenyl
- 4,4’-Bis(diphenylphosphonomethyl)biphenyl
Uniqueness
4,4’-Bis(diethoxyphosphonomethyl)biphenyl is unique due to its specific diethoxyphosphonomethyl groups, which provide distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
Eigenschaften
Molekularformel |
C22H32O10P2 |
|---|---|
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
1-[bis(ethylperoxy)phosphorylmethyl]-4-[4-[bis(ethylperoxy)phosphorylmethyl]phenyl]benzene |
InChI |
InChI=1S/C22H32O10P2/c1-5-25-29-33(23,30-26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-34(24,31-27-7-3)32-28-8-4/h9-16H,5-8,17-18H2,1-4H3 |
InChI-Schlüssel |
NDFJBDVZJYCYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OOCC)OOCC)OOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride](/img/structure/B13399006.png)
![1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B13399009.png)
![N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B13399012.png)
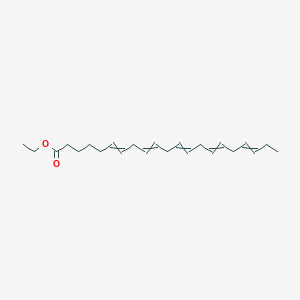

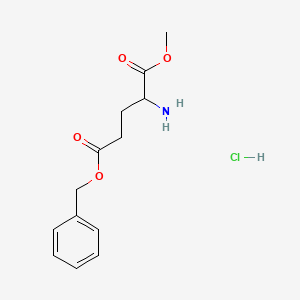
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399035.png)
